molecular formula C15H30O2 B14729539 Undecyl 2-methylpropanoate CAS No. 5458-40-2

Undecyl 2-methylpropanoate

Cat. No.: B14729539
CAS No.: 5458-40-2
M. Wt: 242.40 g/mol
InChI Key: ZINZKLWPDCKZJA-UHFFFAOYSA-N
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Description

Undecyl 2-methylpropanoate is an ester derived from 2-methylpropanoic acid (isobutyric acid) and undecyl alcohol (C11H23OH). Esters of 2-methylpropanoic acid are commonly used in flavor and fragrance industries due to their fruity or floral notes . This compound’s long alkyl chain (undecyl group) suggests enhanced hydrophobicity compared to shorter-chain esters, which may influence its solubility, volatility, and surfactant capabilities .

Properties

CAS No.

5458-40-2

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

undecyl 2-methylpropanoate

InChI

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h14H,4-13H2,1-3H3

InChI Key

ZINZKLWPDCKZJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl 2-methylpropanoate can be synthesized through the esterification reaction between undecanol and 2-methylpropanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Chemical Reactions Analysis

Reactivity in Polymerization Initiation

Undecyl 2-methylpropanoate derivatives are central to surface-initiated ATRP (SI-ATRP) and single-electron transfer living radical polymerization (SET-LRP) :

Surface-Initiated ATRP (SI-ATRP)

  • Mechanism :
    The C-Br bond in the initiator undergoes homolytic cleavage, generating a bromine radical that abstracts a hydrogen atom from the substrate surface, initiating polymerization .

  • Key Experimental Conditions :

    • UVO (ultraviolet/ozone) treatment cleaves C-Br bonds, optimizing grafting density .

    • Reaction time: 2 hours under dark conditions to avoid light-induced degradation .

    • No solution-phase initiator (e.g., ethyl α-bromoisobutyrate) is required .

SET-LRP for Polymer Brush Grafting

  • Role :
    The initiator SAM enables controlled polymerization of methacrylate monomers (e.g., HPMA, MeOEGMA) on surfaces .

  • Conditions :

    • Solvent: DMSO/water mixtures improve polymerization rates .

    • Catalyst: Copper(I) chloride with HMTETA ligand at 80°C .

    • Thickness control: Achieved via reaction duration (e.g., 30 min for >100 nm brushes) .

Polymerization Results

Polymerization TypeMonomer ConversionThicknessCatalyst System
SI-ATRP82%12,000 MnCuCl/HMTETA
SET-LRPN/A>100 nmCuCl/HMTETA in DMSO/water

UVO-Induced Cleavage

Ultraviolet/ozone treatment cleaves C-Br bonds, generating oxidized species (e.g., CO₂) and initiating polymerization. This process reduces grafting density by ablating surface initiators .

Catalyst Poisoning

In cross-coupling reactions, mercaptonicotinamide derivatives chelate Pd catalysts, inhibiting ketone formation. This highlights the need for catalyst optimization in related systems .

Scientific Research Applications

Undecyl 2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl 2-methylpropanoate primarily involves its hydrolysis to release undecanol and 2-methylpropanoic acid. These products can then participate in various biochemical pathways. The ester bond in this compound is susceptible to cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters .

Comparison with Similar Compounds

Table 1: Key Inferred Properties of Undecyl 2-Methylpropanoate

Property Value/Description
Molecular Formula C₁₅H₃₀O₂ (predicted)
Functional Groups Ester (R-CO-O-R')
Potential Applications Fragrances, surfactants, flavor additives
Solubility Likely low water solubility due to long alkyl chain

Comparison with Structural Analogs

Ethyl 2-Methylpropanoate (CAS 97-62-1)

Ethyl 2-methylpropanoate, a shorter-chain analog, is a well-studied aroma compound. Key differences include:

  • Volatility and Odor Profile: Ethyl 2-methylpropanoate has a lower molecular weight (C₆H₁₂O₂, 130.16 g/mol) and higher volatility, contributing to its role as a key odorant in mangoes and aged rums .
  • Analytical Behavior: In gas chromatography (GC), ethyl 2-methylpropanoate forms dimers during ionization, a phenomenon shared with other esters like methyl octanoate and (E)-2-octenal .

Table 2: Ethyl 2-Methylpropanoate vs. This compound

Property Ethyl 2-Methylpropanoate This compound (Predicted)
Molecular Weight 130.16 g/mol ~242.40 g/mol
Odor Threshold Low (high odor activity value) Likely higher (lower volatility)
Applications Flavor additives, fragrances Surfactants, long-lasting fragrances

Methyl Octanoate and Other Esters

Methyl octanoate (C₉H₁₈O₂) shares similar retention times in GC analyses but differs in migration times due to variations in polarity and molecular weight . This compound’s longer chain may reduce its utility in high-volatility applications but enhance its stability in surfactant formulations.

Comparison with Surfactant Compounds

Undecyl glucoside (CAS 68515-73-1), a non-ionic surfactant, highlights the role of alkyl chain length in functionality. Unlike undecyl glucoside, which is synthesized via glucose condensation, this compound is an ester with distinct solubility and emulsifying properties .

Table 3: Surfactant Comparison

Property Undecyl Glucoside This compound (Predicted)
Synthesis Glucose + undecyl alcohol 2-Methylpropanoic acid + undecyl alcohol
Hydrophilic Group Hydroxyl (glucose moiety) Ester carbonyl group
Applications Cleansing agents, cosmetics Potential emulsifiers, niche fragrances

Analytical and Industrial Considerations

  • Retention and Ionization: Like ethyl 2-methylpropanoate, this compound may form protonated dimers in mass spectrometry, affecting quantification accuracy .
  • Regulatory Status : Undecyl alcohol (a precursor) is classified under UN 3082, suggesting careful handling requirements for the ester derivative .

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